O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is a stable isotope-labeled derivative of Dabigatran, a direct thrombin inhibitor used primarily as an anticoagulant. This compound is notable for its application in pharmacokinetic studies and research involving the metabolism of Dabigatran. The molecular formula for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is C35D3H40N7O5, with a molecular weight of 644.778 g/mol .
O-(2-Heptyl) Dabigatran-d3 Ethyl Ester falls under the category of pharmaceutical compounds, specifically classified as an anticoagulant agent. It is also categorized as a stable isotope-labeled compound, which is crucial for analytical chemistry applications in drug development and metabolic studies .
The synthesis of O-(2-Heptyl) Dabigatran-d3 Ethyl Ester typically involves several steps that include the modification of the Dabigatran structure to incorporate the heptyl group and deuterium labeling. While specific detailed synthetic pathways are proprietary to manufacturers, general methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to confirm the identity and purity of the synthesized product .
The molecular structure of O-(2-Heptyl) Dabigatran-d3 Ethyl Ester can be represented by its chemical formula C35D3H40N7O5. The structure includes a complex arrangement of aromatic rings, nitrogen-containing heterocycles, and functional groups that contribute to its pharmacological activity.
O-(2-Heptyl) Dabigatran-d3 Ethyl Ester participates in various chemical reactions typical for amides and esters, including hydrolysis and transesterification. These reactions are critical for understanding its behavior in biological systems.
In biological contexts, the ester bond can be hydrolyzed by esterases present in the body, leading to the release of the active form of Dabigatran. This transformation is essential for its therapeutic action as an anticoagulant .
The mechanism of action for O-(2-Heptyl) Dabigatran-d3 Ethyl Ester mirrors that of its parent compound, Dabigatran. It inhibits thrombin, an enzyme crucial for blood coagulation. By binding directly to thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.
This inhibition leads to a decrease in thrombus formation and is particularly beneficial in preventing strokes in patients with atrial fibrillation not associated with heart valve issues . The pharmacokinetics can be studied using O-(2-Heptyl) Dabigatran-d3 Ethyl Ester due to its isotopic labeling.
O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is primarily used in:
This compound plays a critical role in advancing research on anticoagulants and improving therapeutic strategies against thromboembolic events .
Systematic chemical name: Ethyl 3-(2-(((4-(N-((Heptan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate-d3. This nomenclature precisely reflects the deuterium substitution at three hydrogen sites (methyl benzoimidazole group) and the heptyl chain at the O-2 position [1] [8]. The deuterated variant maintains identical core structure to non-deuterated analogues (C35H40D3N7O5) but exhibits distinct mass spectral properties [6].
Table 1: Nomenclature and Chemical Identifiers
Designation | Specification | Source Reference |
---|---|---|
IUPAC Name | Ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate-d3 | [1] [8] |
CAS Registry | 1610758-21-8 (shared with non-deuterated form) | [4] [6] [10] |
Molecular Formula | C35D3H40N7O5 | [1] [6] |
Synonyms | Dabigatran Impurity E-d3; Dabigatran heptane-2-yl analog-d3 | [1] [4] [6] |
Molecular Weight | 644.78 g/mol | [6] |
The molecular structure comprises four key domains: 1) Deuterated benzimidazole core, 2) Ethyl propanoate moiety, 3) Pyridinylamino linker, and 4) Heptyloxycarbonylguanidine group. This complex architecture mirrors dabigatran etexilate metabolites while introducing isotopic labeling at metabolically stable positions [1] [8]. The deuterium atoms are specifically incorporated at the methyl group of the benzimidazole ring, minimizing potential kinetic isotope effects while enabling mass differentiation [6] [8].
Deuterium incorporation serves as an essential tracer mechanism in quantitative mass spectrometry. The mass shift of 3 Da (641.76 → 644.78 g/mol) creates distinct ion clusters at m/z 642.8 [M+H]+ and 645.8 [M+D3+H]+, enabling unambiguous detection in biological matrices [6] [7]. This isotopic separation is fundamental to the reverse isotope dilution technique, where known quantities of deuterated analog are spiked into samples to quantify endogenous non-deuterated analogs through mass spectrometric ratio comparisons [7].
Key applications include:
Table 2: Analytical Advantages of Deuterated Isotopologue
Parameter | Non-deuterated Analog | D3-Isotopologue | Analytical Benefit |
---|---|---|---|
Molecular Weight | 641.76 g/mol | 644.78 g/mol | 3 Da mass separation in MS |
Chromatographic Retention | tR = 6.2 min | tR = 6.18 min | Near-identical retention (co-elution) |
Ionization Efficiency | ESI+ 8.3e5 counts | ESI+ 8.1e5 counts | Matched ionization characteristics |
Detection Limit | 0.1 ng/mL (plasma) | 0.05 ng/mL (plasma) | Improved signal-to-noise ratio |
The deuterated analog's physicochemical properties (logP, pKa, solubility) remain virtually identical to non-deuterated forms, ensuring near-perfect co-elution in chromatographic systems while providing distinct mass spectral signatures. This property combination makes it ideal for pharmacokinetic studies of dabigatran etexilate metabolites, particularly those investigating the O-(2-heptyl) derivative's formation and clearance kinetics [3] [7].
In pharmaceutical quality control, O-(2-Heptyl) Dabigatran-d3 Ethyl Ester is formally designated as Dabigatran Impurity E-d3 – a deuterated version of process-related impurity arising during dabigatran etexilate synthesis [1] [4]. The heptyl side chain originates from incomplete esterification or transesterification side reactions when 2-heptanol is used as a reagent or solvent contaminant [4] [9]. Regulatory guidelines (ICH Q3A/B) require monitoring such structurally related impurities at levels ≥0.10% in active pharmaceutical ingredients.
The deuterated variant serves critical roles in:
Synthesis follows two primary routes:
Pharmaceutical reference standards typically provide ≥98% chemical purity and ≥99% isotopic enrichment, as verified by HPLC-UV (220 nm) and LC-HRMS analysis [6] [8]. Current regulatory applications include method transfer between laboratories using deuterated internal standards to minimize inter-lab variability in impurity quantification during dabigatran manufacturing [1] [4] [9].
Table 3: Impurity Profiling Applications in Regulatory Context
Application Context | Deuterated Standard Function | Regulatory Guidance |
---|---|---|
Method Development | Optimization of extraction/derivatization | ICH Q2(R1) Validation Procedures |
Batch Release Testing | Calibration curve establishment | Ph. Eur. 2.2.46 Chromatographic Separation |
Stability Indicating Methods | Degradation product quantification | ICH Q1A-R2 Stability Testing |
Genotoxic Impurity Control | Trace-level alkylating agent detection | ICH M7 Genotoxic Impurities |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: